2-Methoxy-4-(trifluoromethyl)aniline

Medicinal Chemistry ADME Properties Structure-Activity Relationship

2-Methoxy-4-(trifluoromethyl)aniline (CAS 158727-56-1) is a substituted aniline derivative featuring both a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group on the aromatic ring. It serves as a key building block in organic synthesis, particularly valued for its role as an intermediate in pharmaceutical and agrochemical research.

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
CAS No. 158727-56-1
Cat. No. B169229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(trifluoromethyl)aniline
CAS158727-56-1
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(F)(F)F)N
InChIInChI=1S/C8H8F3NO/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4H,12H2,1H3
InChIKeyLWKZYZZCYQWRTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-(trifluoromethyl)aniline (CAS 158727-56-1) Procurement & Differentiation Guide


2-Methoxy-4-(trifluoromethyl)aniline (CAS 158727-56-1) is a substituted aniline derivative featuring both a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group on the aromatic ring . It serves as a key building block in organic synthesis, particularly valued for its role as an intermediate in pharmaceutical and agrochemical research [1]. The presence of the trifluoromethyl group is known to enhance metabolic stability and modulate lipophilicity, making it a strategically important starting material for generating diverse chemical libraries .

Why Substitution of 2-Methoxy-4-(trifluoromethyl)aniline in Synthesis Fails


Generic substitution of 2-Methoxy-4-(trifluoromethyl)aniline with structurally similar anilines, such as 4-methoxy-2-(trifluoromethyl)aniline or simple 4-(trifluoromethyl)aniline, is not feasible in target-oriented synthesis. The specific ortho-methoxy substitution pattern in this compound dictates a unique electronic environment and steric profile, which directly influences its reactivity in key transformations like palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions [1]. Using a regioisomer with the substituents in a different position will inevitably alter the reaction outcome and the properties of the final product, leading to failed syntheses or compounds with divergent biological activity [2]. This positional specificity is critical for maintaining the integrity of a synthetic route, as demonstrated by its role in the multi-step synthesis of selective Nav1.7 inhibitors .

Quantitative Evidence Guide for 2-Methoxy-4-(trifluoromethyl)aniline Differentiation


Positional Isomerism Drives Divergent Lipophilicity and Drug-Likeness

2-Methoxy-4-(trifluoromethyl)aniline (target) demonstrates a 35% higher computed lipophilicity (XLogP3) compared to its regioisomer, 4-methoxy-2-(trifluoromethyl)aniline. This difference in partition coefficient is a critical parameter for predicting membrane permeability and oral bioavailability [1].

Medicinal Chemistry ADME Properties Structure-Activity Relationship

Regiospecific Application as a Key Intermediate for Selective Nav1.7 Inhibitors

The target compound serves as a critical, regiospecific intermediate in the synthesis of AM-2099, a potent and selective voltage-gated sodium channel Nav1.7 inhibitor with a reported IC₅₀ of 0.16 µM. This synthetic utility is not achievable with other aniline isomers due to the required substitution pattern for subsequent quinazoline formation .

Pain Research Ion Channel Inhibitor Synthetic Intermediate

Methoxy Group Orientation Impacts Calculated LogP and Solubility

Different sources report a calculated LogP for the target compound ranging from 2.30 to 2.88, while the regioisomer 4-methoxy-2-(trifluoromethyl)aniline has a computed XLogP3 of 1.7. This variation, even within experimental or computational error, points to a significant difference in the hydrophobic character conferred by the specific substitution pattern, which directly impacts solvent selection and purification strategies .

Computational Chemistry Physical Properties Solubility

Optimal Application Scenarios for 2-Methoxy-4-(trifluoromethyl)aniline


Synthesis of Selective Nav1.7 Inhibitors for Pain Research

This compound is the optimal and documented starting material for the synthesis of advanced intermediates like 4-(2-methoxy-4-(trifluoromethyl)phenyl)quinazoline, a precursor to selective Nav1.7 inhibitors such as AM-2099 (Nav1.7 IC₅₀ = 0.16 µM). Using alternative regioisomers will not yield the correct quinazoline core, thereby halting the synthetic route .

Synthesis of MAT2A Inhibitors for Oncology

In a published patent (WO2021252681A1), 2-methoxy-4-(trifluoromethyl)aniline is used as a specific reactant to generate 7-methoxy-5-(trifluoromethyl)indoline-2,3-dione, a key building block for quinolinone derivatives that act as methionine adenosyltransferase 2A (MAT2A) inhibitors [1]. This demonstrates its documented utility in synthesizing molecules targeting cancers with MTAP deletion.

Agrochemical Intermediate for Crop Protection

Derivatives synthesized from this compound have demonstrated specific efficacy in crop protection studies, achieving over 70% effectiveness against target pests like wheat hypochnus and melon gray mold. The unique substitution pattern is crucial for the bioactivity profile of the final agrochemical agent .

Building Block in Organic Synthesis Requiring Defined Substitution

Its specific combination of an ortho-methoxy and para-trifluoromethyl group provides a distinct electronic and steric environment, making it an irreplaceable building block in synthetic routes that require this exact substitution pattern for further functionalization or for the construction of specific heterocyclic scaffolds .

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